molecular formula C6H12ClNO3 B1400380 methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 213131-32-9

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B1400380
M. Wt: 181.62 g/mol
InChI Key: FPZOEPPXPLBIAN-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, or MHPCH, is an organic compound that has a wide range of applications in the scientific research field. It is a chiral compound, composed of two non-superimposable mirror images, and is used in the synthesis of numerous other compounds. MHPCH has been used in the synthesis of diverse compounds such as peptides, carbohydrates, and lipids. It has also been used in the synthesis of various drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In addition, MHPCH has been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis Applications

  • Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has been utilized in the synthesis of various compounds. For example, it's involved in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from ACLH·HCl, highlighting its role in the formation of complex chemical structures (Cheng Qing-fang, 2005).
  • Additionally, it has been used in the synthesis of potential metabolites of brain imaging agents, demonstrating its utility in the development of diagnostic tools (A. Andersen et al., 1997).

Catalytic and Pharmaceutical Applications

  • The compound has been shown to catalyze asymmetric Michael additions of ketones to nitroalkenes. This suggests its potential use in stereoselective synthesis, a crucial aspect of pharmaceutical chemistry (Andrea Ruiz-Olalla et al., 2015).
  • In the pharmaceutical industry, it has been used in the asymmetric synthesis of N-acylpyrrolidine, an inhibitor of HCV polymerase. This showcases its importance in creating active pharmaceutical ingredients (Armel A. Agbodjan et al., 2008).

Neuroprotection and Glutamate Receptor Activation

  • It is involved in neuroprotection against excitotoxic neuronal death, suggesting its potential application in neurodegenerative diseases and brain injury (G. Battaglia et al., 1998).

Miscellaneous Applications

  • The compound has been used in the synthesis of various natural and unnatural amino acids, indicating its versatility in organic chemistry (U. Schmidt et al., 1989).
  • It has also found application in the synthesis of pyrrolidine and piperidine derivatives, which are prevalent in many natural products and pharmaceutical compounds (A. Boto et al., 2001).

properties

IUPAC Name

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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